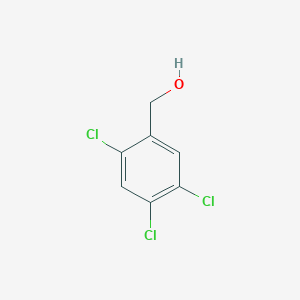

(2,4,5-Trichlorophenyl)methanol

描述

Structural Relationship to Chlorinated Phenols and Phenoxy Compounds

The chemical structure of (2,4,5-Trichlorophenyl)methanol is intrinsically linked to more widely known chlorinated phenols and phenoxy compounds. It is the alcohol analog of 2,4,5-trichlorophenol (B144370) (TCP), a compound historically used as a fungicide and herbicide. wikipedia.org The key structural difference is the functional group attached to the benzene ring: in this compound, it is a methanol (B129727) (or hydroxymethyl, -CH₂OH) group, whereas in 2,4,5-trichlorophenol, it is a hydroxyl (-OH) group directly attached to the aromatic ring, classifying it as a phenol (B47542).

2,4,5-Trichlorophenol itself is a crucial precursor in the synthesis of several commercially significant compounds, including the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and the antibacterial agent hexachlorophene. wikipedia.orggoogle.com The synthesis of 2,4,5-T is achieved through the reaction of 2,4,5-trichlorophenol with chloroacetic acid. pic.int Given that alcohols can be synthesized by the reduction of corresponding carboxylic acids, this compound can be viewed as a potential reduction product of 2,4,5-trichlorobenzoic acid. nih.gov

The degradation pathways of complex chlorinated compounds like 2,4,5-T can lead to the formation of simpler molecules. For example, the microbial degradation of 2,4,5-T by certain bacteria proceeds through 2,4,5-trichlorophenol as a key intermediate. ethz.ch Similarly, studies on woody plants have shown that 2,4,5-trichlorophenol is a consistent degradation product of 2,4,5-T. nih.gov This positions this compound as a plausible, though less commonly reported, metabolite or intermediate in the environmental breakdown of these widely used chemicals.

Below is a data table of the physical and chemical properties of the closely related precursor, 2,4,5-Trichlorophenol.

| Property | Value |

| Chemical Formula | C₆H₃Cl₃O |

| Molar Mass | 197.44 g·mol⁻¹ wikipedia.org |

| Appearance | Colorless needles, gray flakes or off-white lumpy solid nih.gov |

| Melting Point | 68.4 °C (155.1 °F; 341.5 K) wikipedia.org |

| Boiling Point | 262 °C (504 °F; 535 K) wikipedia.org |

| CAS Number | 95-95-4 wikipedia.org |

Scope and Significance in Contemporary Chemical Science

The significance of this compound in contemporary chemical science appears to be more in its role as a reference compound in metabolic and degradation studies of chlorinated herbicides rather than as a widely used chemical itself. Its structural similarity to major environmental pollutants like 2,4,5-T and 2,4,5-trichlorophenol makes it a relevant subject for understanding the environmental fate and potential biotransformation of these compounds. nih.govethz.ch

While direct applications of this compound are not extensively documented, research into related structures is ongoing. For example, derivatives such as N-(2,4,5-trichlorophenyl)-2-Oxo- and 2-Hydroxycycloalkylsulfonamides have been synthesized and shown to exhibit significant fungicidal activity, in some cases exceeding that of commercial fungicides. This suggests that the 2,4,5-trichlorophenyl moiety can be a valuable component in the design of new agrochemicals.

The synthesis of related halogenated aromatic alcohols often involves the reduction of the corresponding carboxylic acids or aldehydes. For instance, (2,5-dichloro-4-pyridinyl)methanol can be synthesized by the reduction of 2,5-dichloropyridine-4-carboxylic acid using a borane-tetrahydrofuran complex. This indicates a viable synthetic pathway for this compound from 2,4,5-trichlorobenzoic acid, allowing for its production for research purposes.

属性

IUPAC Name |

(2,4,5-trichlorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2,11H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQAZVNEESSDTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2,4,5 Trichlorophenyl Methanol

Strategies for the Formation of (2,4,5-Trichlorophenyl)methanol

The synthesis of this compound can be achieved through several established organic chemistry pathways, primarily involving the reduction of oxygenated precursors or the substitution of benzylic halides.

A primary and direct method for synthesizing this compound is through the reduction of its corresponding aldehyde, 2,4,5-trichlorobenzaldehyde (B3041761) nih.gov. This transformation involves the conversion of the aldehyde's carbonyl group into a primary alcohol. This is a common and high-yielding reaction in organic synthesis, typically accomplished using metal hydride reagents.

The choice of reducing agent is critical and depends on the desired reaction conditions and the presence of other functional groups. For aldehydes, mild reducing agents are generally sufficient and preferred to avoid over-reduction or side reactions.

Key Research Findings:

Sodium Borohydride (NaBH₄): This is a widely used reagent for the reduction of aldehydes due to its selectivity, ease of handling, and compatibility with protic solvents like methanol (B129727) and ethanol. The reaction is typically performed at room temperature and gives high yields of the corresponding alcohol.

Lithium Aluminum Hydride (LiAlH₄): A more powerful reducing agent, LiAlH₄, can also be used. However, it is less selective and reacts violently with protic solvents, necessitating the use of anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF). Due to its high reactivity, it is often used when stronger reduction capabilities are required.

Table 1: Common Reagents for the Reduction of 2,4,5-Trichlorobenzaldehyde

| Reagent | Typical Solvent(s) | Typical Temperature | Notes |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0°C to Room Temp. | Selective for aldehydes and ketones; safe and easy to handle. |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | 0°C to Room Temp. | Highly reactive, non-selective; reacts with water and protic solvents. |

| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Ethyl Acetate (B1210297) | Room Temp. to 50°C | Requires a metal catalyst (e.g., Pd, Pt, Ni) and a hydrogen atmosphere. |

Another synthetic route involves the reduction of 2,4,5-trichlorobenzoic acid or its derivatives, such as esters (e.g., methyl 2,4,5-trichlorobenzoate) nih.govchemimpex.com. Carboxylic acids and esters are less reactive towards reduction than aldehydes. Consequently, this transformation requires more potent reducing agents.

Sodium borohydride is generally not effective for the reduction of carboxylic acids or esters under standard conditions. Therefore, stronger hydride donors are necessary to achieve the desired transformation to the primary alcohol.

Key Research Findings:

Lithium Aluminum Hydride (LiAlH₄): This is the reagent of choice for reducing carboxylic acids and esters to primary alcohols. The reaction must be conducted in an anhydrous aprotic solvent, followed by a careful aqueous workup to neutralize the reaction mixture and hydrolyze the intermediate aluminum alkoxide complex.

Borane (BH₃): Borane, often used as a complex with THF (BH₃·THF), is another effective reagent for the reduction of carboxylic acids. It offers the advantage of being more selective than LiAlH₄, as it does not typically reduce other functional groups like esters or amides as readily under the same conditions.

Table 2: Reagents for the Reduction of 2,4,5-Trichlorobenzoic Acid

| Reagent | Typical Solvent(s) | Reactivity | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | High | Reduces carboxylic acids, esters, and many other functional groups. |

| Borane-Tetrahydrofuran (BH₃·THF) | Tetrahydrofuran (THF) | Moderate | More selective for carboxylic acids compared to LiAlH₄. |

This compound can also be synthesized via nucleophilic substitution reactions. This approach typically uses a 2,4,5-trichlorobenzyl halide (e.g., 2,4,5-trichlorobenzyl chloride or bromide) as the substrate. The halide atom at the benzylic position is displaced by a hydroxide (B78521) nucleophile (OH⁻).

This reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions such as the solvent, temperature, and the nature of the leaving group libretexts.org. The benzylic position of the substrate enhances the rate of both mechanisms due to the stabilization of the carbocation intermediate (in Sₙ1) or the transition state (in Sₙ2) by the adjacent aromatic ring. The reaction is typically carried out using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide.

Organometallic reagents provide a powerful method for carbon-carbon bond formation and can be adapted for the synthesis of this compound. A notable example is the use of a Grignard reagent.

The synthesis would proceed in two main steps:

Formation of the Grignard Reagent: 1-Bromo-2,4,5-trichlorobenzene or 1-chloro-2,4,5-trichlorobenzene is reacted with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, (2,4,5-trichlorophenyl)magnesium halide orgsyn.org.

Reaction with a Formate Ester: The prepared Grignard reagent is then reacted with a formate ester, such as ethyl formate. The organometallic compound acts as a nucleophile, attacking the carbonyl carbon of the ester. A subsequent acidic workup protonates the resulting alkoxide to yield the final product, this compound.

Derivatization Reactions for Enhanced Analytical Detection and Synthetic Utility

The hydroxyl group of this compound is a key functional handle that allows for a variety of chemical modifications. These derivatization reactions are crucial for enhancing the molecule's utility in further synthesis or for improving its detectability in analytical methods.

Esterification is one of the most common and versatile reactions of alcohols. It involves reacting the hydroxyl group of this compound with a carboxylic acid or its derivative to form an ester. This transformation can serve multiple purposes, from creating new chemical entities to facilitating analysis.

For Synthetic Utility:

Fischer Esterification: This classic method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) masterorganicchemistry.com. The reaction is an equilibrium process, and yields can be maximized by using an excess of one reactant or by removing water as it is formed masterorganicchemistry.com.

Reaction with Acyl Halides or Anhydrides: A more reactive and often higher-yielding method involves the use of acyl chlorides or anhydrides. These reactions are typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

For Enhanced Analytical Detection: In analytical chemistry, particularly in chromatography, it is often necessary to derivatize an analyte to improve its detection sensitivity and selectivity lawdata.com.tw. This compound, lacking a strong chromophore or fluorophore, can be derivatized to attach a moiety that is easily detectable by UV-Visible or fluorescence detectors in High-Performance Liquid Chromatography (HPLC) nih.govut.ac.ir.

Pre-column Derivatization: Before injection into the HPLC system, the alcohol can be converted into an ester using a derivatizing agent that contains a chromophoric or fluorophoric group. For example, reacting it with dinitrobenzoyl chloride would yield an ester with strong UV absorbance, significantly lowering the limit of detection. This pre-column derivatization can result in a derivative with excellent crystallinity and stability, facilitating quantitative analysis nih.gov.

Table 3: Selected Esterification Methods for this compound

| Method | Reagent(s) | Conditions | Purpose |

| Fischer Esterification | Carboxylic Acid, H₂SO₄ (cat.) | Heat, often with water removal | Synthetic Utility |

| Acylation | Acyl Chloride/Anhydride (B1165640), Pyridine or Et₃N | Room Temperature | Synthetic Utility (High Yield) |

| Analytical Derivatization | Dinitrobenzoyl Chloride, Base | Mild, Pre-analysis | Enhanced UV detection in HPLC |

| Analytical Derivatization | Dansyl Chloride, Base | Mild, Pre-analysis | Enhanced fluorescence detection |

Etherification Reactions of the Hydroxyl Group

The conversion of the hydroxyl group of this compound into an ether moiety is a key transformation. A classic and versatile method for this purpose is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgyoutube.com The process involves the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. masterorganicchemistry.comlibretexts.org This potent nucleophile then attacks a primary alkyl halide, displacing the halide and forming the ether linkage. masterorganicchemistry.comyoutube.com For the synthesis of an asymmetrical ether from this compound, it would be reacted with a base and then an appropriate alkyl halide. wikipedia.org

A more specialized method for the chemoselective etherification of benzylic alcohols, such as this compound, has been developed. organic-chemistry.orgresearchgate.net This approach utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) in methanol or ethanol, with dimethyl sulfoxide (DMSO) acting as a catalyst. organic-chemistry.org The reaction demonstrates high selectivity for benzylic hydroxyl groups, leaving aliphatic or phenolic hydroxyls in the same molecule unaffected. organic-chemistry.orgresearchgate.net The mechanism is proposed to proceed through a carbocation intermediate. organic-chemistry.org While the method is efficient for benzyl (B1604629) alcohols with electron-donating groups, substrates with electron-withdrawing groups, like the chloro substituents on this compound, may exhibit lower yields and require longer reaction times. organic-chemistry.org

| Method | Reagents | Key Features |

|---|---|---|

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH3I, CH3CH2Br) | General and widely applicable SN2 reaction. Works well with primary alkyl halides. masterorganicchemistry.comyoutube.com |

| Chemoselective Etherification | 2,4,6-Trichloro-1,3,5-triazine (TCT), DMSO, in Methanol or Ethanol | Highly selective for benzylic alcohols. Avoids the need for protection/deprotection steps. organic-chemistry.org |

Silylation Approaches for Chromatographic Analysis

For the analysis of this compound by gas chromatography (GC), derivatization is often necessary to increase the compound's volatility and thermal stability. Silylation is a common derivatization technique where the active hydrogen of the hydroxyl group is replaced by a silyl group, typically a trimethylsilyl (B98337) (TMS) group. researchgate.netnih.gov This transformation reduces the polarity of the molecule and prevents thermal degradation in the hot GC injection port and column.

Several silylating agents are available for this purpose. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and widely used reagent, often in combination with a catalyst like 1% trimethylchlorosilane (TMCS). tcichemicals.commdpi.com Another common reagent is N,O-Bis(trimethylsilyl)acetamide (BSA). tcichemicals.com The efficiency of the silylation reaction is highly dependent on the solvent used. researchgate.net Studies on phenolic compounds have shown that derivatization reactions are significantly faster in acetone, often reaching completion within seconds at room temperature, compared to hours in other solvents like hexane or dichloromethane. researchgate.net The stability of the resulting silyl ethers can be maintained for long-term storage by hydrolyzing the excess silylating reagent with a small amount of water, followed by drying. researchgate.net

| Silylating Agent | Abbreviation | Typical Reaction Conditions | Purpose |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Often used with 1% TMCS catalyst. Fast reactions in acetone at room temperature. researchgate.netmdpi.com | Increases volatility and thermal stability for GC-MS analysis. |

| N,O-Bis(trimethylsilyl)acetamide | BSA | Can be used alone or with a catalyst in a suitable solvent like pyridine. tcichemicals.com | Derivatization of polar functional groups including hydroxyls. |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Forms more stable tert-butyldimethylsilyl (TBDMS) derivatives. | Provides derivatives with higher molecular weight and distinct mass spectra. nih.gov |

Other Alkylation Reactions for Enhanced Volatility or Detection

Besides etherification for synthetic purposes, other alkylation reactions are employed as derivatization techniques to enhance the analytical detection of molecules like this compound. These methods aim to improve volatility for GC analysis or to introduce specific functional groups that enhance detectability in various analytical systems. nih.govgreyhoundchrom.com

One common strategy is esterification with fluorinated reagents, such as pentafluorobenzyl bromide (PFBBr). This reaction converts the hydroxyl group into a pentafluorobenzyl ether. The resulting derivative is highly sensitive to electron capture detection (GC-ECD), a technique that offers excellent sensitivity for halogenated compounds. Another approach involves alkylation to introduce a chromophore for enhanced detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. nih.gov For instance, a triphenylmethanamino-alkylation method has been developed for halogenated compounds, which results in a derivative with superior stability and a strong chromophore suitable for HPLC-UV analysis. nih.gov Such pre-column derivatization techniques can overcome challenges associated with the thermal instability or poor detection of the parent compound. nih.gov

| Alkylation Type | Reagent Example | Purpose of Derivatization | Analytical Technique |

|---|---|---|---|

| Fluoroalkylation | Pentafluorobenzyl bromide (PFBBr) | Introduces an electrophore for high-sensitivity detection. greyhoundchrom.com | Gas Chromatography-Electron Capture Detection (GC-ECD) |

| Esterification | Boron trifluoride-methanol solution | Converts carboxylic acids to methyl esters; can also be used for alcohols. greyhoundchrom.com | Gas Chromatography (GC) |

| Chromophore Tagging | Triphenylmethanamine | Introduces a strong UV chromophore and improves stability. nih.gov | High-Performance Liquid Chromatography (HPLC-UV) |

Reactivity Studies and Mechanistic Investigations of this compound

Oxidative Transformations

The primary hydroxyl group of this compound is susceptible to oxidation. The most common oxidative transformation for a primary benzylic alcohol is its conversion to the corresponding aldehyde. In this case, oxidation would yield 2,4,5-Trichlorobenzaldehyde. nih.gov A variety of reagents can accomplish this transformation, with the choice of reagent often determining the selectivity and preventing over-oxidation to the carboxylic acid.

Mild oxidizing agents are typically preferred for the synthesis of aldehydes from primary alcohols. Reagents such as pyridinium chlorochromate (PCC), manganese dioxide (MnO₂), or conditions like the Swern or Dess-Martin periodinane oxidations are commonly employed. Another effective reagent for the oxidation of primary alcohols is trichloroisocyanuric acid (TCCA). mdma.ch The reaction is often performed in a solvent like dichloromethane, and pyridine may be added to neutralize the hydrogen chloride formed during the process. mdma.ch These controlled oxidation methods are crucial for preparing the aldehyde without significant formation of the corresponding benzoic acid.

Reductive Transformations

Reductive transformations of this compound can target the benzylic hydroxyl group. The most prominent reductive reaction for this functional group is hydrogenolysis, which involves the cleavage of the carbon-oxygen bond and its replacement with a carbon-hydrogen bond. This effectively reduces the alcohol to a methyl group.

This transformation is typically achieved by catalytic hydrogenation. The reaction involves treating the alcohol with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). The application of this method to this compound would be expected to produce 1,2,4-trichloro-5-methylbenzene. It is important to note that under harsh hydrogenolysis conditions, reductive hydrodechlorination (the replacement of chlorine atoms with hydrogen) can occur as a competing side reaction.

Substitution Reactions on the Hydroxyl Moiety

The hydroxyl group of an alcohol is inherently a poor leaving group because its departure would generate the unstable hydroxide ion (OH⁻). libretexts.org Therefore, for this compound to undergo nucleophilic substitution at the benzylic carbon, the hydroxyl group must first be converted into a good leaving group. libretexts.orgmsu.edu

Several strategies exist to achieve this activation:

Protonation with Strong Acids : In the presence of strong hydrohalic acids such as HBr or HCl, the hydroxyl group is protonated to form an alkyloxonium ion (-OH₂⁺). libretexts.org The leaving group is now a neutral water molecule (H₂O), which is much more stable. The halide ion (Br⁻ or Cl⁻) can then act as a nucleophile, attacking the benzylic carbon to form the corresponding (2,4,5-trichlorophenyl)methyl halide. For primary alcohols, this substitution typically proceeds via an SN2 mechanism. libretexts.orgyoutube.com

Reaction with Inorganic Acid Halides : Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly used to convert primary and secondary alcohols into alkyl chlorides and bromides, respectively. youtube.com These reactions proceed through intermediate species that create a better leaving group than the original hydroxyl.

Conversion to Sulfonate Esters : A highly effective and versatile method is the conversion of the alcohol to a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. youtube.com Sulfonate anions are excellent leaving groups due to their resonance stabilization. The resulting (2,4,5-trichlorophenyl)methyl tosylate can then be readily displaced by a wide variety of nucleophiles in subsequent SN2 reactions. libretexts.org

| Activation Method | Reagent(s) | Intermediate/Leaving Group | Final Product Type |

|---|---|---|---|

| Protonation | HBr, HCl | -OH2+ (Water) | Alkyl Halide |

| Reaction with Acid Halide | SOCl2, PBr3 | Chlorosulfite ester, Dibromophosphite ester | Alkyl Halide |

| Sulfonate Ester Formation | TsCl/pyridine, MsCl/pyridine | -OTs, -OMs (Sulfonate anions) | Sulfonate Ester (versatile intermediate) |

Influence of Chlorine Substituents on Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound towards electrophilic substitution is significantly impacted by the three chlorine atoms. Chlorine atoms are deactivating groups, meaning they decrease the rate of electrophilic aromatic substitution compared to unsubstituted benzene. This deactivation stems from the inductive effect of the electronegative chlorine atoms, which withdraws electron density from the aromatic ring, making it less attractive to electrophiles.

Although chlorine is an electron-withdrawing group through the inductive effect, it is an ortho-, para-director in electrophilic aromatic substitution reactions. This directing effect is due to the resonance effect, where the lone pairs of electrons on the chlorine atoms can be delocalized into the benzene ring. This resonance effect increases the electron density at the ortho and para positions relative to the meta position, thus directing incoming electrophiles to these sites.

The positions for potential electrophilic attack on the this compound ring are the 3- and 6-positions. The directing effects of the existing substituents would guide the incoming electrophile. The chlorine atoms at positions 2, 4, and 5 will direct ortho and para to themselves. The hydroxymethyl group at position 1 will also direct ortho and para. A qualitative analysis of the directing effects is summarized in the table below.

| Substituent | Position | Directing Effect | Activated/Deactivated Positions |

|---|---|---|---|

| -CH₂OH | 1 | ortho, para-directing (weakly activating) | 2, 4, 6 (ortho/para) |

| -Cl | 2 | ortho, para-directing (deactivating) | 1, 3 (ortho), 5 (para) |

| -Cl | 4 | ortho, para-directing (deactivating) | 3, 5 (ortho) |

| -Cl | 5 | ortho, para-directing (deactivating) | 4, 6 (ortho), 2 (para) |

Considering the combined effects, the position most likely to undergo electrophilic substitution would be the one that is least deactivated. The strong deactivating nature of the three chlorine atoms suggests that forcing conditions would be required for such reactions to proceed.

Regarding nucleophilic aromatic substitution, aryl halides are generally unreactive under standard conditions. chemguide.co.ukck12.orglibretexts.org The presence of multiple electron-withdrawing chlorine atoms on the benzene ring of this compound would make the ring more electron-deficient and could potentially facilitate nucleophilic aromatic substitution, particularly at the positions activated by the chlorine atoms (ortho and para). However, such reactions typically require harsh conditions, such as high temperatures and pressures, or the presence of a strong nucleophile. vedantu.com The presence of electron-withdrawing groups, such as nitro groups, at ortho and para positions to a halogen can significantly enhance the rate of nucleophilic substitution. libretexts.orgvedantu.com While chlorine atoms are electron-withdrawing, their activating effect for nucleophilic aromatic substitution is less pronounced than that of a nitro group.

Information regarding the chemical compound "this compound" is not available in the public domain.

Extensive searches of scientific literature and chemical databases have yielded no specific information on the synthesis, properties, or role of This compound as a synthetic intermediate in organic synthesis. The requested article, structured around its use as a precursor to chlorinated aromatic derivatives, a building block for complex halogenated molecules, and the mechanistic insights into byproduct formation, cannot be generated due to the absence of publicly available research on this specific compound.

It is important to distinguish This compound from the structurally different and well-documented compound 2,4,5-Trichlorophenol (B144370) . While the latter has been extensively studied, particularly in the context of its historical use and as a precursor in the formation of dioxin-like compounds, this information is not applicable to this compound.

Similarly, while information exists for other chlorinated benzyl alcohols, such as 2,4-dichlorobenzyl alcohol and 2,4,6-trichlorobenzyl alcohol, these are distinct chemical entities with their own unique properties and reactivity. nih.govchemscene.comwikipedia.org Extrapolating data from these related compounds to describe this compound would be scientifically inaccurate.

A single vendor lists This compound with the CAS number 19010-52-7, but provides no associated research or application data. bldpharm.com Another reference mentions the formation of tristhis compound through the reduction of tris(2,4,5-trichlorophenyl)methane; however, this is a more complex molecule and not the subject of the requested article.

Given the strict adherence to the provided outline and the focus solely on "this compound," the lack of available data prevents the creation of a scientifically accurate and informative article as requested.

Environmental and Biogeochemical Transformations of 2,4,5 Trichlorophenyl Methanol

Abiotic Degradation Pathways

Abiotic degradation, occurring without the intervention of living organisms, plays a significant role in the transformation of (2,4,5-Trichlorophenyl)methanol in the environment. The primary abiotic pathways considered are photochemical degradation and hydrolysis.

Photochemical degradation, or photolysis, involves the breakdown of chemical compounds by light energy. For aromatic compounds like this compound, this process can be initiated by the absorption of ultraviolet (UV) radiation, leading to the excitation of electrons and subsequent chemical reactions.

In aqueous systems, the photochemical degradation of chlorinated aromatic compounds can proceed through several mechanisms. One common pathway is the reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. This process can be influenced by the presence of photosensitizers, such as humic acids, which are naturally present in many surface waters. Another potential pathway is photo-oxidation, involving reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which are generated by the interaction of sunlight with dissolved organic matter and other sensitizing agents. These highly reactive species can attack the aromatic ring and the methanol (B129727) functional group of this compound. For instance, studies on the photochemical transformation of benzyl (B1604629) alcohol have shown that it can be oxidized to benzaldehyde. rsc.org A similar oxidation of the methanol group in this compound to form 2,4,5-trichlorobenzaldehyde (B3041761) is a plausible photochemical reaction.

In non-aqueous systems, such as on soil surfaces or in atmospheric aerosols, the photochemical degradation mechanisms may differ. Direct photolysis, where the molecule itself absorbs light and undergoes transformation, is more likely. The energy from light absorption can lead to the homolytic cleavage of the carbon-chlorine (C-Cl) bond, generating a phenyl radical and a chlorine radical. These radicals can then participate in a variety of secondary reactions. The photochemical reactions of benzyl chlorides in tert-butyl alcohol have been studied, providing insights into the behavior of related compounds in non-aqueous environments. capes.gov.br

The table below outlines the potential initial products of the photochemical degradation of this compound based on known reactions of similar compounds.

| Initial Reactant | Proposed Photochemical Transformation | Potential Initial Product(s) | Environmental System |

| This compound | Reductive Dechlorination | Dichlorophenyl)methanol isomers | Aqueous |

| This compound | Oxidation of Methanol Group | 2,4,5-Trichlorobenzaldehyde | Aqueous/Non-Aqueous |

| This compound | Ring Hydroxylation | Chlorinated Hydroxyphenyl-methanols | Aqueous |

| This compound | C-Cl Bond Cleavage | (Dichlorophenyl)methanol radical, Chlorine radical | Non-Aqueous |

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The hydrolytic stability of this compound is an important factor in its environmental persistence, particularly in aqueous environments.

Generally, the carbon-aromatic ring bond is resistant to hydrolysis under normal environmental pH and temperature conditions. The C-Cl bonds on the aromatic ring are also relatively stable. However, the benzylic alcohol functional group can potentially undergo reactions. While direct hydrolysis of the alcohol itself is unlikely under neutral conditions, the stability can be influenced by pH.

Studies on the hydrolysis of chlorobenzyl chlorides to chlorobenzyl alcohols indicate that the reverse reaction, the conversion of the alcohol to a more reactive species, is less favorable under typical environmental conditions. researchgate.netacs.orgacs.org The synthesis of chlorobenzyl alcohols from their corresponding chlorides often involves hydrolysis, sometimes catalyzed by phase transfer catalysts. researchgate.netacs.org This suggests that this compound would be relatively stable to hydrolysis in the absence of specific catalysts or extreme pH conditions. However, under acidic conditions, protonation of the hydroxyl group could facilitate its departure as a water molecule, leading to the formation of a carbocation that could react with other nucleophiles.

The kinetics of hydrolysis for this compound have not been specifically reported. However, based on the stability of similar benzyl alcohols, the rate of hydrolytic transformation is expected to be slow under typical environmental conditions (pH 5-9).

Biotic Degradation Pathways

Biotic degradation, mediated by microorganisms, is a critical process for the complete mineralization of persistent organic pollutants like this compound. Aerobic microbial transformation is a key pathway for the breakdown of this compound in the environment.

In the presence of oxygen, various microorganisms have evolved enzymatic machinery capable of degrading chlorinated aromatic compounds. The degradation of this compound is expected to proceed through a series of enzymatic reactions, starting with initial modifications to the molecule, followed by the cleavage of the aromatic ring.

The initial step in the aerobic microbial degradation of this compound is likely the oxidation of the methanol functional group. This is a common strategy employed by microorganisms to metabolize aromatic alcohols. oaepublish.com This oxidation would proceed in two steps, catalyzed by specific dehydrogenases:

Oxidation to an Aldehyde: An alcohol dehydrogenase would oxidize this compound to 2,4,5-trichlorobenzaldehyde.

Oxidation to a Carboxylic Acid: An aldehyde dehydrogenase would then oxidize 2,4,5-trichlorobenzaldehyde to 2,4,5-trichlorobenzoic acid.

Once 2,4,5-trichlorobenzoic acid is formed, the subsequent enzymatic attack would target the chlorinated aromatic ring. This typically involves the action of oxygenases, which incorporate one or two atoms of molecular oxygen into the substrate. A key initial step is often a dioxygenase-catalyzed reaction that introduces two hydroxyl groups onto the aromatic ring, forming a chlorinated catechol or a related dihydroxy intermediate. This hydroxylation also frequently results in the removal of one or more chlorine substituents.

For example, the degradation of the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by Burkholderia cepacia involves an oxygenase that converts it to 2,4,5-trichlorophenol (B144370). capes.gov.br Subsequently, a monooxygenase can convert 2,4,5-trichlorophenol to 2,5-dichlorohydroquinone. capes.gov.br A similar sequence of enzymatic reactions is plausible for the degradation of this compound metabolites.

The table below summarizes the probable initial enzymatic steps in the aerobic degradation of this compound.

| Substrate | Enzyme Type | Probable Product |

| This compound | Alcohol Dehydrogenase | 2,4,5-Trichlorobenzaldehyde |

| 2,4,5-Trichlorobenzaldehyde | Aldehyde Dehydrogenase | 2,4,5-Trichlorobenzoic Acid |

| 2,4,5-Trichlorobenzoic Acid | Dioxygenase | Dichlorodihydroxybenzoic acid isomers |

Following the formation of a dihydroxylated intermediate, such as a chlorinated catechol, the aromatic ring is susceptible to cleavage by dioxygenase enzymes. The cleavage of the catechol ring is a critical step that opens up the aromatic structure, leading to the formation of aliphatic products that can be further metabolized through central metabolic pathways. There are two main types of ring cleavage mechanisms:

Ortho-cleavage (or intradiol cleavage): The C-C bond between the two hydroxyl groups of the catechol ring is cleaved. This reaction is catalyzed by catechol 1,2-dioxygenases.

Meta-cleavage (or extradiol cleavage): The C-C bond adjacent to one of the hydroxyl groups is cleaved. This reaction is catalyzed by catechol 2,3-dioxygenases. nih.gov

The specific cleavage pathway utilized depends on the microorganism and the nature of the substituents on the aromatic ring. For chlorinated catechols, both ortho- and meta-cleavage pathways have been observed. The resulting ring-fission products are typically unstable and undergo further enzymatic transformations, such as hydrolysis and oxidation, eventually leading to intermediates of the tricarboxylic acid (TCA) cycle and complete mineralization to carbon dioxide and water. The chlorine atoms are released as chloride ions during this process.

Anaerobic Microbial Transformation Pathways

Under anaerobic conditions, the microbial transformation of chlorinated aromatic compounds like this compound is expected to proceed primarily through reductive dechlorination. This process involves the sequential removal of chlorine atoms from the aromatic ring, which typically leads to less chlorinated and often less toxic intermediates.

Based on studies of analogous compounds such as 2,4,5-T and 2,4,5-trichlorophenol (2,4,5-TCP), a putative anaerobic degradation pathway for this compound can be proposed. The initial step would likely involve the reductive removal of a chlorine atom to form dichlorophenylmethanol isomers. Further dechlorination would then yield monochlorophenylmethanol and ultimately phenylmethanol (benzyl alcohol). The subsequent metabolism of the dearomatized ring would follow established anaerobic pathways.

For example, the anaerobic degradation of 2,4,5-T has been observed to produce intermediates such as 3,4-dichlorophenol (B42033) and 3-chlorophenol (B135607) nih.gov. Similarly, the reductive dechlorination of 2,4,5-TCP in anaerobic sewage sludge has been shown to yield 3,4-dichlorophenol and 4-chlorophenol (B41353) as the final products nih.gov. These findings suggest that the position of chlorine atoms on the aromatic ring influences the dechlorination sequence. In a combined anaerobic-aerobic system for treating 2,4,6-TCP, the anaerobic phase was crucial for the initial dehalogenation to dichlorophenols and monochlorophenol before further degradation in the aerobic phase frontiersin.org.

The table below summarizes the typical intermediates observed in the anaerobic degradation of related chlorinated aromatic compounds, which can be used to infer the potential transformation products of this compound.

| Parent Compound | Observed Anaerobic Transformation Products |

| 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) | 2,4,5-Trichlorophenol, 2,5-Dichlorophenoxyacetic acid, 3,4-Dichlorophenol, 3-Chlorophenol nih.govasm.org |

| 2,4,5-Trichlorophenol (2,4,5-TCP) | 3,4-Dichlorophenol, 4-Chlorophenol nih.gov |

| 2,4,6-Trichlorophenol (B30397) (2,4,6-TCP) | 2,4-Dichlorophenol, 4-Chlorophenol, Phenol (B47542) frontiersin.org |

Key Microbial Species and Consortia Involved in Biotransformation

The biotransformation of chlorinated aromatic compounds is carried out by a diverse range of microorganisms. While specific studies on this compound are not available, research on related compounds has identified several key microbial genera and species capable of their degradation.

Under anaerobic conditions, organohalide-respiring bacteria (OHRB) play a pivotal role in reductive dechlorination. Genera such as Dehalococcoides and Desulfitobacterium have been implicated in the dechlorination of 2,4,5-T and other chlorophenols. nih.govresearchgate.net For instance, Dehalococcoides mccartyi and Desulfitobacterium hafniense have demonstrated specific dechlorination activities in the degradation of 2,4,5-T. nih.gov

Under aerobic conditions, various bacteria have been shown to degrade chlorinated phenols. A pure culture of Pseudomonas cepacia (now Burkholderia cepacia) AC1100 was isolated for its ability to utilize 2,4,5-T as a sole carbon and energy source and also degrade other chlorophenols. nih.govresearchgate.net The white-rot fungus Phanerochaete chrysosporium is also known for its ability to degrade a wide range of organopollutants, including 2,4,5-TCP, through the action of its extracellular ligninolytic enzymes. asm.orgnih.gov

Microbial consortia are often more effective in degrading complex mixtures of pollutants. nih.govenvirobiotechjournals.com In such consortia, different microbial populations may carry out different steps of the degradation pathway. For example, in the degradation of chlorimuron-ethyl, a consortium including Methyloversatilis, Starkeya, and Pseudoxanthomonas was identified. frontiersin.org For the degradation of 2,4,6-TCP, genera such as Cupriavidus, Sphingomonas, and Mycobacterium have been noted for their degradation capabilities. mdpi.com

The following table lists some of the key microbial genera and species that have been identified in the degradation of structurally similar chlorinated aromatic compounds.

| Microbial Genus/Species | Compound(s) Degraded | Metabolic Condition |

| Dehalococcoides | 2,4,5-Trichlorophenoxyacetic acid | Anaerobic nih.govresearchgate.net |

| Desulfitobacterium | 2,4,5-Trichlorophenoxyacetic acid | Anaerobic nih.govresearchgate.net |

| Burkholderia (Pseudomonas) cepacia | 2,4,5-Trichlorophenoxyacetic acid, Chlorophenols | Aerobic nih.govresearchgate.net |

| Phanerochaete chrysosporium | 2,4,5-Trichlorophenol | Aerobic asm.orgnih.gov |

| Cupriavidus | 2,4,6-Trichlorophenol, Phenols | Aerobic mdpi.com |

| Sphingomonas | Chlorinated aromatic compounds | Aerobic nih.gov |

| Mycobacterium | Chlorophenols | Aerobic mdpi.com |

| Ralstonia | 2,4,6-Trichlorophenol, Phenols | Aerobic mdpi.com |

Environmental Fate Modeling and Pathway Elucidation Approaches

Understanding and predicting the environmental behavior of this compound requires the use of environmental fate models and sophisticated analytical techniques for pathway elucidation.

Environmental fate models are quantitative tools used to predict the distribution, concentration, and persistence of chemicals in the environment. researchgate.netmdpi.com These models integrate various physical, chemical, and biological processes, including transport, partitioning, and degradation. For a compound like this compound, a fate model would consider its partitioning between water, soil, sediment, and air, as well as its transformation rates through processes like biodegradation and photolysis. Models can range from simple, well-mixed compartment models to more complex, spatially resolved models that account for the specific characteristics of a given environment. mdpi.com The development and application of such models are crucial for assessing the potential exposure and risk associated with environmental contaminants. researchgate.net For pesticides, specific models like the Pesticide Root Zone Model (PRZM) are used to predict their fate and transport in the environment. science.gov

The elucidation of biotransformation pathways is essential for understanding the mechanisms of degradation and identifying potential toxic intermediates. This is typically achieved through a combination of analytical chemistry and microbiological techniques. Laboratory-scale microcosm and bioreactor studies using microbial consortia or pure cultures are conducted to track the disappearance of the parent compound and the formation of metabolites over time. researchgate.netnih.gov

Advanced Analytical Methodologies and Characterization of 2,4,5 Trichlorophenyl Methanol

Chromatographic Separation Techniques

Chromatographic methods are central to the separation of (2,4,5-Trichlorophenyl)methanol from complex sample mixtures, enabling its precise measurement. Both gas and liquid chromatography play crucial roles, often dictated by the sample matrix and the required sensitivity.

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the polar nature of the hydroxyl group in this compound, direct GC analysis can be challenging, often leading to poor peak shape and thermal degradation. To overcome these limitations, derivatization is employed to convert the analyte into a more volatile and thermally stable form. s4science.atnih.gov

Silylation is a common derivatization method where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. chemcoplus.co.jp This process significantly reduces the polarity and increases the volatility of the compound, making it amenable to GC analysis. chemcoplus.co.jp The resulting TMS derivative of (2,4,5-Trichlorophenol) is more stable and provides better chromatographic performance. nist.gov Another approach involves acetylation, where acetic anhydride (B1165640) reacts with the chlorophenol in an alkaline solution to form a more volatile ester derivative. s4science.at

The choice of GC column is also critical for achieving good separation. Columns with non-polar stationary phases are often suitable for the analysis of these less polar derivatives. s4science.at For instance, a method for the determination of 2,4,6-trichlorophenol (B30397), a related compound, utilized an Elite 5 column (30 m x 0.25 mm x 0.25 µm) for analysis after derivatization. s4science.at

High-Performance Liquid Chromatography (HPLC) Applications for Polar Analytes

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound without the need for derivatization. libretexts.orgnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for such analytes. libretexts.orgphenomenex.com

In RP-HPLC, a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. libretexts.orgphenomenex.comgmpinsiders.com The separation is based on the partitioning of the analyte between the stationary and mobile phases. More polar analytes have a weaker interaction with the nonpolar stationary phase and thus elute earlier. chromforum.org

The composition of the mobile phase is a critical parameter that can be optimized to achieve the desired separation. phenomenex.com Adjusting the ratio of the organic solvent to water, changing the type of organic solvent, and modifying the pH of the mobile phase can all influence the retention time and resolution of the analytes. phenomenex.comnih.gov For instance, increasing the polarity of the mobile phase in a reversed-phase separation leads to longer retention times. libretexts.org Gradient elution, where the mobile phase composition is changed during the analysis, is often employed to improve the separation of complex mixtures. libretexts.orgphenomenex.com

A study on the separation of various aromatic hydrocarbons with polar groups demonstrated the significant influence of the mobile phase modifier (methanol, acetonitrile, or tetrahydrofuran) on retention and selectivity. nih.gov Methanol, being a protic solvent, can engage in hydrogen bonding interactions, which can affect the separation of polar compounds. nih.gov

Advanced Hyphenated Techniques (e.g., GC-Mass Spectrometry, LC-Tandem Mass Spectrometry)

Hyphenated techniques, which couple a separation technique with a detection technique, offer enhanced selectivity and sensitivity for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. After separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its unambiguous identification and quantification. thermofisher.com GC-MS is a widely used method for the analysis of various environmental contaminants, including chlorophenols. s4science.atthermofisher.com For example, a method for determining 2,4,6-trichlorophenol in water used GC-MS after derivatization to achieve high sensitivity and specificity. s4science.at

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for analyzing polar compounds in complex matrices. nih.gov In LC-MS/MS, the analyte is first separated by HPLC and then introduced into the mass spectrometer. The precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented, and the resulting product ions are detected in the second mass analyzer. This technique, known as selected reaction monitoring (SRM), provides excellent selectivity and sensitivity, minimizing interferences from the sample matrix. lcms.cz The use of methanol as an organic modifier in the mobile phase has been shown to improve detection limits in the LC-MS/MS analysis of peptides, a principle that can be applicable to other polar analytes. nih.gov

Sample Preparation and Derivatization Strategies for Trace Analysis

Effective sample preparation is a critical step in the analytical workflow, especially for trace analysis of this compound in complex environmental and biological matrices. The primary goals are to extract the analyte from the sample, remove interfering substances, and concentrate it to a level suitable for instrumental analysis.

Extraction and Enrichment Protocols from Complex Matrices

The choice of extraction method depends on the nature of the sample matrix (e.g., water, soil, biological tissues). mdpi.com Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). americanlaboratory.com

Liquid-Liquid Extraction (LLE) involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. While effective, LLE can be time-consuming and use large volumes of organic solvents. americanlaboratory.com

Solid-Phase Extraction (SPE) has become a popular alternative to LLE due to its efficiency, reduced solvent consumption, and potential for automation. americanlaboratory.commdpi.com In SPE, the sample is passed through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while the matrix components are washed away. The analyte is then eluted with a small volume of a suitable solvent. The selection of the sorbent is crucial and depends on the polarity of the analyte and the matrix. For polar analytes like this compound, both reversed-phase and polar sorbents can be utilized depending on the specific method. americanlaboratory.com A study comparing five different extraction methods for human metabolomics found that solvent precipitation with methanol or a methanol/acetonitrile mixture offered broad specificity and excellent accuracy. nih.gov

Molecularly Imprinted Polymers (MIPs) are highly selective sorbents that can be used in SPE for the targeted extraction of specific analytes from complex samples. americanlaboratory.com MIPs have been successfully developed for the selective extraction of 2,4,6-trichlorophenol from water and blood serum samples, demonstrating their potential for the analysis of related compounds. openchemicalengineeringjournal.com

The following table summarizes a comparison of extraction methods for metabolomics studies, which can provide insights into extracting polar compounds like this compound.

| Extraction Method | Matrix | Key Findings |

| Methanol Precipitation | Plasma & Serum | Broad specificity and outstanding accuracy. nih.gov |

| Methanol/Acetonitrile Precipitation | Plasma & Serum | Good performance, similar to methanol alone. nih.gov |

| Acetonitrile Precipitation | Plasma & Serum | Evaluated alongside other solvent-based methods. nih.gov |

| Methanol-Solid Phase Extraction (SPE) | Plasma & Serum | High orthogonality with methanol-based methods, increasing potential metabolome coverage. nih.gov |

| Acetonitrile-Solid Phase Extraction (SPE) | Plasma & Serum | Also evaluated for its extraction efficiency and quality. nih.gov |

Selection and Optimization of Derivatization Reagents

As discussed in the GC section, derivatization is often necessary to improve the volatility and thermal stability of this compound for GC analysis. s4science.at For HPLC, derivatization can be used to enhance the detectability of the analyte, particularly when using detectors other than mass spectrometry. psu.edu

The selection of the derivatization reagent is critical and depends on the functional group of the analyte and the analytical technique being used. psu.edunih.gov For the hydroxyl group in this compound, common derivatization strategies include:

Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used to form TMS derivatives. chemcoplus.co.jpmdpi.com The reaction conditions, such as temperature and time, need to be optimized to ensure complete derivatization. mdpi.com

Acylation: Acetic anhydride is a common reagent for forming acetate (B1210297) esters. s4science.at Other acylating agents, such as perfluoroacylimidazoles (e.g., trifluoroacetylimidazole), can be used to introduce halogenated groups, which can enhance detection by electron capture detectors (ECD) in GC. psu.edu

Alkylation: While less common for hydroxyl groups compared to acidic functional groups, alkylation can also be employed. psu.edu

The optimization of the derivatization process involves several factors, including the choice of reagent, reaction time, temperature, and the use of a catalyst. mdpi.comnih.gov For example, a study on the derivatization of fatty acids evaluated five different methods and found that using sulfuric acid-methanol was the most appropriate in terms of cost, speed, safety, and GC response. nih.gov

The following table provides examples of derivatization reagents and their applications.

| Derivatization Reagent | Analyte Functional Group | Application | Reference |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl, Amine | GC analysis of various compounds, including metabolites. mdpi.com | mdpi.com |

| Acetic Anhydride | Hydroxyl | GC analysis of chlorophenols. s4science.at | s4science.at |

| Perfluoroacylimidazoles (e.g., TFAI) | Hydroxyl, Amine | GC with Electron Capture Detection. psu.edu | psu.edu |

| Diazomethane | Carboxylic Acids | GC analysis of herbicides. researchgate.net | researchgate.net |

| Boron trifluoride-methanol | Fatty Acids | GC analysis of fatty acids. nih.gov | nih.gov |

Utilization of Isotope-Labeled Standards for Quantitative Accuracy

Quantitative analysis of chemical compounds, particularly in complex matrices, demands high accuracy and precision. Isotope-dilution mass spectrometry (IDMS) is a powerful technique that utilizes stable isotope-labeled (SIL) internal standards to achieve this. acanthusresearch.comnih.govsigmaaldrich.com SIL standards are molecules in which one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com

For the quantitative analysis of this compound, a corresponding SIL standard, such as this compound-d₃ (where the hydrogens on the methanol group are replaced with deuterium), would be the ideal internal standard. The key advantage of using a SIL internal standard is its chemical and physical similarity to the analyte of interest. sigmaaldrich.com This similarity ensures that both the analyte and the standard behave almost identically during sample preparation, extraction, and chromatographic separation. acanthusresearch.comsigmaaldrich.com

The use of SIL standards significantly reduces the impact of matrix effects, which are a common source of error in quantitative analysis. acanthusresearch.com It also helps to correct for variations in instrument response and sample recovery, leading to more reproducible and accurate results. acanthusresearch.comnih.gov The higher mass of the SIL standard allows it to be distinguished from the unlabeled analyte by the mass spectrometer, enabling precise and reliable quantification through the isotope dilution method. acanthusresearch.comnih.gov

Key considerations for a good SIL internal standard include:

Stability of the label: The isotopic label should be placed in a position where it is not susceptible to exchange with protons from the solvent or matrix. acanthusresearch.com

Sufficient mass difference: The mass difference between the labeled and unlabeled compound should be adequate to prevent isotopic overlap in the mass spectrum. sigmaaldrich.com

High isotopic purity: The SIL standard should have a very low level of the unlabeled species to ensure accurate quantification. acanthusresearch.com

Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable tools for determining the molecular structure and assessing the purity of this compound. Each method provides unique information about the molecule's composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound would provide information about the different types of protons and their connectivity. The protons on the aromatic ring would appear as distinct signals in the aromatic region of the spectrum. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine atoms. The protons of the methanol group (-CH₂OH) would also produce characteristic signals. The integration of the peak areas would correspond to the ratio of the number of protons in each environment. docbrown.info For instance, the two protons on the aromatic ring of a related compound, 2,4,5-trichlorophenol (B144370), show distinct signals. chemicalbook.com Similarly, the protons on the aromatic ring of 2,3,5-trichlorophenol (B165520) also exhibit unique chemical shifts. chemicalbook.com

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. oregonstate.edudocbrown.info The carbon attached to the hydroxyl group would appear in the typical range for alcohols (around 50-80 ppm). oregonstate.edu The aromatic carbons would have signals in the aromatic region (approximately 110-170 ppm), with the carbons bonded to chlorine atoms showing shifts influenced by the halogen's electronegativity. oregonstate.edulibretexts.org For example, in methanol, the single carbon atom gives a distinct chemical shift. docbrown.infochemicalbook.com

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. In the context of this compound, electron ionization (EI) mass spectrometry would cause the molecule to ionize and fragment. The resulting fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. libretexts.orgdocbrown.info

The molecular ion peak ([M]⁺) would correspond to the molecular weight of this compound. Common fragmentation pathways for alcohols include the loss of a hydrogen atom, a hydroxyl radical, or a water molecule. libretexts.org For this compound, characteristic fragments would likely arise from the cleavage of the C-C bond between the aromatic ring and the methanol group, as well as the loss of chlorine atoms. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would also be evident in the mass spectrum, aiding in the identification of chlorine-containing fragments. For example, the mass spectrum of a related compound, 1-(2,4,5-trichlorophenyl)ethanol, shows characteristic fragment ions at m/z 209, 211, and 145. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z |

| [M]⁺ | 210 |

| [M-H]⁺ | 209 |

| [M-OH]⁺ | 193 |

| [M-CH₂OH]⁺ | 179 |

| [C₆H₂Cl₃]⁺ | 179 |

Note: The m/z values are based on the most abundant isotopes.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.orglibretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group, characteristic of an alcohol. libretexts.orglibretexts.org The C-O stretching vibration would likely appear in the 1000-1260 cm⁻¹ region. libretexts.orglibretexts.org The aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, and the C=C stretching vibrations of the aromatic ring would appear in the 1400-1600 cm⁻¹ range. libretexts.org The C-Cl stretching vibrations typically occur in the fingerprint region, below 800 cm⁻¹. The IR spectrum of a similar compound, 2,4,5-trichlorophenol, shows characteristic absorptions for the hydroxyl and aromatic functionalities. nist.gov Additionally, research on 2,4,5-trichlorophenoxy-substituted phthalonitriles has provided insights into the vibrational bands associated with the trichlorophenoxy moiety. researchgate.net

Interactive Data Table: Expected Infrared Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H (alcohol) | 3200-3600 (broad) |

| C-H (aromatic) | 3000-3100 |

| C=C (aromatic) | 1400-1600 |

| C-O (alcohol) | 1000-1260 |

| C-Cl | < 800 |

Historical and Socio Technical Context in Chemical Research on Chlorinated Compounds

Evolution of Synthetic Routes for Chlorinated Aromatics (General)

The synthesis of chlorinated aromatic compounds has evolved significantly over time, driven by the need for specific isomers for various industrial applications. One of the foundational methods is the direct chlorination of aromatic hydrocarbons. researchgate.net This process typically involves bubbling chlorine gas through the starting aromatic material in the presence of a catalyst. researchgate.net

A common catalytic system for this electrophilic aromatic substitution is a combination of ferric chloride and iron. researchgate.net This method is effective for producing nuclear-chlorinated derivatives, where chlorine atoms are attached directly to the aromatic ring. researchgate.net For instance, the chlorination of phenol (B47542) can be catalyzed by mercaptoethylamine, which can influence the position of chlorination and improve the yield of specific isomers like 2,4,6-trichlorophenol (B30397). google.com

Other synthetic strategies have also been developed. A two- to three-step sequence has been described involving perchlorination with chlorine gas and a catalyst, followed by a reaction with sulfuric acid at high temperatures. researchgate.net Another important industrial process is the hydrolysis of polychlorinated benzenes. For example, 2,4,5-trichlorophenol (B144370) was commercially produced by the hydrolysis of 1,2,4,5-tetrachlorobenzene (B31791) using sodium hydroxide (B78521) in methanol (B129727) under high pressure and temperature. google.com This particular reaction highlighted the need for stringent process control, as hazardous byproducts could be formed under non-optimal conditions. google.com

For the synthesis of chlorinated benzyl (B1604629) alcohols specifically, a common route involves the hydrolysis of the corresponding benzyl chloride. However, direct hydrolysis with a strong base can lead to the formation of unwanted byproducts, such as ethers. google.com To circumvent this, two-stage processes were developed. One such process involves reacting a dichlorobenzyl chloride with a water-soluble salt of an organic acid (like sodium acetate) in the presence of a phase transfer catalyst to form an ester intermediate. google.comgoogle.com This ester is then hydrolyzed with a strong base to yield the desired dichlorobenzyl alcohol with high purity and yield. google.comgoogle.com This method avoids the issues associated with direct hydrolysis and represents a significant refinement in the synthesis of this class of compounds. google.com

Historical Context of Related Trichlorinated Compounds and Their Research Trajectories

The research trajectory of (2,4,5-Trichlorophenyl)methanol is best understood by examining its closely related trichlorinated analogs, which have had significant industrial uses and have been the subject of extensive research.

2,4,5-Trichlorophenol (TCP): This compound is a key precursor in the synthesis of several other important chemicals. wikipedia.org It was historically used as a fungicide and bactericide, particularly in paper and pulp mills. wikipedia.orgepa.gov Its primary significance, however, comes from its role as an intermediate in the production of the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and the antibacterial agent hexachlorophene. wikipedia.org The synthesis of TCP from 1,2,4,5-tetrachlorobenzene became a major point of concern due to the formation of the highly toxic byproduct 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). google.comhealthandenvironment.orgnih.gov This contamination issue drove research into alternative, safer synthesis methods, such as the controlled chlorination of 2,5-dichlorophenol. google.com

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): As a potent synthetic auxin, 2,4,5-T was a widely used herbicide for controlling woody weeds in forestry and agriculture. healthandenvironment.orgherts.ac.uk It gained notoriety as a major component of "Agent Orange," a defoliant used during the Vietnam War. healthandenvironment.org The persistent contamination of 2,4,5-T with TCDD led to significant environmental and health concerns, which ultimately resulted in the discontinuation of its use as an herbicide in many countries by 1985. healthandenvironment.org Research on 2,4,5-T's environmental fate showed it could degrade back to 2,4,5-trichlorophenol in plants and soil. healthandenvironment.orgnih.gov

Polychlorinated Biphenyls (PCBs): PCBs are a class of chlorinated aromatic compounds that were mass-produced starting in the early 1930s. nih.govresearchgate.net Valued for their chemical stability and electrical insulation properties, they were used extensively in transformers, capacitors, and as fire retardants. nih.govresearchgate.net Early research in the 1930s and 1940s identified their toxicity in industrial workers. nih.gov By the late 1960s, scientists discovered that PCBs were widespread global pollutants, accumulating in wildlife and humans far from where they were used. nih.gov This discovery shifted the research focus to their environmental persistence, bioaccumulation, and long-range transport, leading to a worldwide ban on their production. nih.govnih.gov

The table below summarizes the historical context of these key related compounds.

| Compound Name | Primary Use(s) | Key Historical/Research Trajectory |

| 2,4,5-Trichlorophenol (TCP) | Fungicide, Bactericide, Chemical Intermediate wikipedia.orgepa.gov | Synthesis precursor for 2,4,5-T and hexachlorophene; research focused on mitigating toxic TCDD byproduct formation during production. google.comwikipedia.orghealthandenvironment.org |

| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | Herbicide, Defoliant healthandenvironment.orgherts.ac.uk | A component of Agent Orange; its use was discontinued (B1498344) due to significant TCDD contamination and associated concerns. healthandenvironment.org |

| Polychlorinated Biphenyls (PCBs) | Dielectric Fluids, Hydraulic Fluids, Fire Retardants nih.govresearchgate.net | Evolved from an occupational toxin to a ubiquitous global pollutant, leading to extensive research on bioaccumulation and a global ban. nih.govnih.gov |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | None (unwanted byproduct) healthandenvironment.org | A highly toxic contaminant in TCP and 2,4,5-T production; its presence drove major regulatory changes and research into its effects. healthandenvironment.orgnih.gov |

Methodological Advancements in Addressing Environmental Detection and Transformation of Chlorinated Organic Compounds

The widespread use and persistence of chlorinated organic compounds necessitated the development of sophisticated methods for their detection and for understanding their fate in the environment.

Early breakthroughs in detection came with the advent of electron-capture gas chromatography. usgs.gov This technique proved to be extremely sensitive for identifying and measuring organic compounds with high electron affinities, such as chlorinated pesticides, allowing for their detection in the parts-per-trillion range. usgs.gov This was a crucial step in understanding the extent of environmental contamination. usgs.gov More recently, advancements have continued with the development of methods designed to be more efficient and environmentally friendly. researchgate.net One such approach is a modified "quick, easy, cheap, efficient, rugged, and safe" (QuEChERS) method for extracting chlorinated pollutants from soil samples for analysis by gas chromatography. researchgate.net Furthermore, the field of electrochemical sensors has seen significant innovation, with the use of nanomaterials like graphene and carbon nanotubes to enhance the sensitivity and selectivity for detecting trace amounts of contaminants in real-time. researchgate.net

Alongside detection, a major focus of research has been the transformation and degradation of chlorinated compounds in the environment. These compounds can be altered through both abiotic and biotic processes. epa.gov Abiotic degradation can occur through chemical reactions, such as reductive dechlorination using zero-valent iron (ZVI), a technique now widely used for in-situ remediation of contaminated soil and groundwater. scispace.com

Biotic transformation, or biodegradation, is a key process in the natural attenuation of these pollutants. epa.gov Microorganisms have evolved diverse metabolic pathways to break down chlorinated compounds. frontiersin.org Under anaerobic conditions, many chlorinated solvents undergo a process called "halorespiration," where the compound is used as an electron acceptor and a chlorine atom is removed. epa.gov In aerobic environments, degradation can also occur, though it is generally less effective for highly chlorinated compounds. frontiersin.org The study of these microbial processes is critical for developing bioremediation strategies to clean up contaminated sites. scispace.com Research has shown that even persistent compounds like PCBs can be dechlorinated by certain microbial species. nih.gov The degradation of phenoxy herbicides like Silvex (a close relative of 2,4,5-T) has been shown to produce 2,4,5-trichlorophenol as a biodegradation product in soil and water. epa.gov

The table below highlights key advancements in the detection and understanding of the transformation of these compounds.

| Area of Advancement | Method/Process | Description |

| Detection | Electron-Capture Gas Chromatography | An early, highly sensitive method for detecting chlorinated pesticides at extremely low concentrations. usgs.gov |

| Detection | QuEChERS (modified) | An efficient and "green" method for extracting chlorinated pollutants from soil samples for analysis. researchgate.net |

| Detection | Electrochemical Nanosensors | Use of materials like graphene to create highly sensitive sensors for real-time detection of environmental pollutants. researchgate.net |

| Transformation | Reductive Dechlorination (with ZVI) | An abiotic remediation technique using zero-valent iron to degrade chlorinated compounds in soil and groundwater. scispace.com |

| Transformation | Microbial Biodegradation (Halorespiration) | A biotic process where microorganisms use chlorinated compounds as electron acceptors, removing chlorine atoms. epa.gov |

常见问题

Q. Advanced Characterization

- NMR : ¹H NMR distinguishes hydroxyl protons (δ 4.8–5.2 ppm) and aromatic Cl substituents (δ 7.1–7.4 ppm). ¹³C NMR confirms methine (δ 65–70 ppm) and aromatic carbons .

- HRMS : High-resolution mass spectrometry with ESI+ identifies adducts (e.g., [M+Na]⁺) and fragmentation patterns for derivative validation .

How does this compound interact with biomolecules in mechanistic studies?

Q. Advanced Biochemical Interaction

- Protein Binding : Forms covalent adducts with serine hydrolases, detectable via activity-based protein profiling (ABPP) using fluorophosphonate probes .

- DNA Interaction : Chlorinated aromatics intercalate into DNA, assessed via comet assays or HPLC-UV for adduct quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。